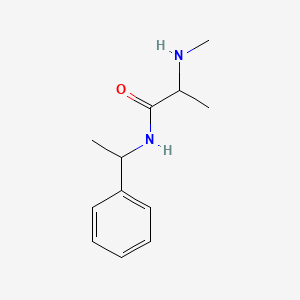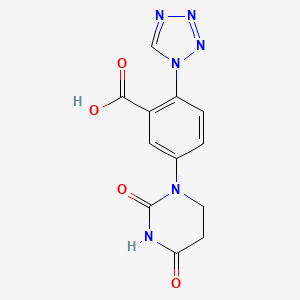![molecular formula C18H14N2 B13481453 3-ethynyl-N-[(quinolin-2-yl)methyl]aniline](/img/structure/B13481453.png)
3-ethynyl-N-[(quinolin-2-yl)methyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-ethynyl-N-[(quinolin-2-yl)methyl]aniline is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features an ethynyl group attached to an aniline moiety, which is further connected to a quinoline ring. The presence of the quinoline ring is particularly significant as quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethynyl-N-[(quinolin-2-yl)methyl]aniline typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline derivative, which can be synthesized through various named reactions such as the Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis .
For instance, the Friedlander synthesis involves the condensation of 2-aminobenzophenone with an aldehyde or ketone in the presence of a catalyst. Once the quinoline derivative is prepared, it can be further reacted with ethynyl aniline under specific conditions to yield the target compound. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, would also be considered to make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
3-ethynyl-N-[(quinolin-2-yl)methyl]aniline can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The quinoline ring can be reduced under specific conditions to yield dihydroquinoline derivatives.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinoline-2-carboxaldehyde derivatives.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Formation of halogenated or nitrated derivatives of the aniline moiety.
Aplicaciones Científicas De Investigación
3-ethynyl-N-[(quinolin-2-yl)methyl]aniline has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-ethynyl-N-[(quinolin-2-yl)methyl]aniline is largely dependent on its interaction with biological targets. The quinoline ring is known to intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit specific enzymes or receptors, leading to its observed biological effects . The ethynyl group can also participate in covalent bonding with target proteins, enhancing its activity .
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: The parent compound, known for its wide range of biological activities.
2-ethynylquinoline: Similar structure but lacks the aniline moiety.
N-[(quinolin-2-yl)methyl]aniline: Similar structure but lacks the ethynyl group.
Uniqueness
3-ethynyl-N-[(quinolin-2-yl)methyl]aniline is unique due to the presence of both the ethynyl group and the quinoline ring, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research .
Propiedades
Fórmula molecular |
C18H14N2 |
|---|---|
Peso molecular |
258.3 g/mol |
Nombre IUPAC |
3-ethynyl-N-(quinolin-2-ylmethyl)aniline |
InChI |
InChI=1S/C18H14N2/c1-2-14-6-5-8-16(12-14)19-13-17-11-10-15-7-3-4-9-18(15)20-17/h1,3-12,19H,13H2 |
Clave InChI |
FQTOESNFTBPDLU-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CC(=CC=C1)NCC2=NC3=CC=CC=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(Chlorocarbonyl)oxy]propane-1-sulfonyl fluoride](/img/structure/B13481381.png)
![5-[2-(4-Aminophenyl)ethylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13481389.png)

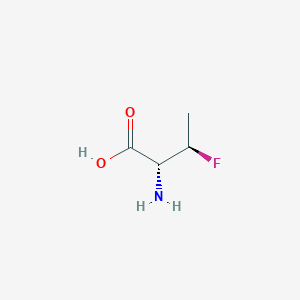
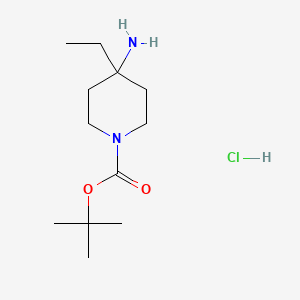
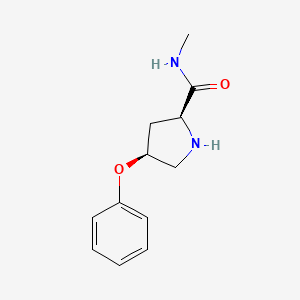
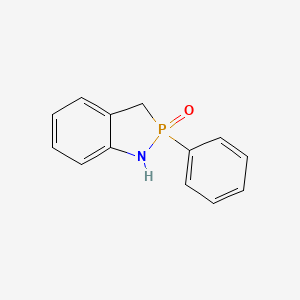
![4-(but-3-en-1-yl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid](/img/structure/B13481414.png)
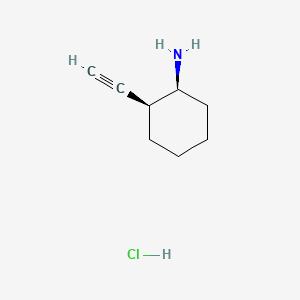
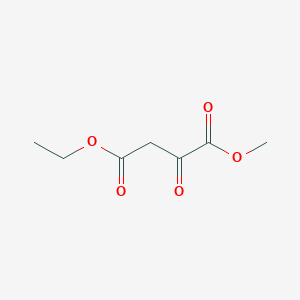
![Rac-1-[(1r,3r)-3-[(dimethylamino)methyl]cyclobutyl]methanaminedihydrochloride,trans](/img/structure/B13481437.png)
